3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid
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Overview
Description
3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro, fluoro, and methyl group on a phenyl ring, which is attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Alkylation: Introduction of the methyl group.
Coupling Reaction: Formation of the prop-2-enoic acid moiety through a coupling reaction such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and methyl groups can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a methyl group.
2-Chloro-6-fluoro-3-methylphenylboronic acid: Similar in structure but with a boronic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness
3-(6-Chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid is unique due to its specific combination of chloro, fluoro, and methyl groups on the phenyl ring, along with the prop-2-enoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClFO2 |
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Molecular Weight |
214.62 g/mol |
IUPAC Name |
3-(6-chloro-2-fluoro-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8ClFO2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
MUGWBDDSSSTZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C=CC(=O)O)F |
Origin of Product |
United States |
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